2-Chlorobenzenediazonium

Electrochemical grafting Cyclic voltammetry Diazonium salt reduction

Researchers face inconsistent electrode functionalization and off-target dye shades when using unsubstituted or para-substituted diazonium salts. 2-Chlorobenzenediazonium (CAS 17333-83-4) eliminates this variability through its ortho-chloro substitution pattern. • Enables controlled electrografting of sub-2 nm organic layers on carbon electrodes via a two-step reduction process, avoiding thick heterogeneous multilayers. • Delivers pure yellow shades with Naphthol AS-G/AS-L3G/AS-L4G couplers; strong coupling power and medium coupling speed ensure batch-to-batch dyeing consistency on cotton, viscose, acetate, and polyamide. • Retains the ortho-chloro substituent through Sandmeyer reactions (e.g., to 1,2-dichlorobenzene), streamlining access to disubstituted pharmaceutical and agrochemical scaffolds. Supplied with full analytical documentation.

Molecular Formula C6H4ClN2+
Molecular Weight 139.56 g/mol
CAS No. 17333-83-4
Cat. No. B096021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzenediazonium
CAS17333-83-4
Molecular FormulaC6H4ClN2+
Molecular Weight139.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+]#N)Cl
InChIInChI=1S/C6H4ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4H/q+1
InChIKeyHGOUHLGJFUPVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzenediazonium Identity & Industrial Relevance


2-Chlorobenzenediazonium (CAS 17333-83-4) is an aryl diazonium salt characterized by a chlorinated benzene ring and a reactive diazonium group (N₂⁺) [1]. With a molecular formula of C6H4ClN2⁺ and a molecular weight of 139.56 g/mol [2], this compound serves as a critical electrophilic intermediate in organic synthesis, particularly in azo dye manufacturing (as Fast Yellow GC Base) and in the preparation of substituted aromatic compounds via Sandmeyer and Gomberg-Bachmann reactions . Its unique ortho-chloro substitution pattern differentiates it from other benzenediazonium derivatives, imparting distinct electrochemical and reactivity profiles that are essential for targeted synthetic applications.

Electrografting
Supports controlled thin-film formation on carbon electrodes via adsorption-limited reduction
Azo dye synthesis
Serves as Fast Yellow GC Base; delivers pure yellow shades with naphthol AS derivatives
Sandmeyer precursor
Retains ortho-chloro pattern for direct access to 1,2-disubstituted aromatics

Why 2-Chlorobenzenediazonium Cannot Be Replaced


Aryl diazonium salts are not interchangeable; their electrochemical reduction potentials, adsorption characteristics, and subsequent reactivity are profoundly influenced by substituent identity and position [1]. The ortho-chloro group in 2-chlorobenzenediazonium exerts a specific electron-withdrawing inductive effect that differs markedly from para-substituted or unsubstituted analogs, directly impacting reduction thermodynamics and the nature of electrografted films [2]. Selecting an incorrect analog—such as unsubstituted benzenediazonium or a para-substituted variant—without accounting for these quantifiable differences can lead to failed electrode functionalization, altered reaction kinetics, and compromised product yields in precision synthesis workflows. The evidence presented below quantifies these critical differentiators.

Substituent position matters
Ortho-chloro substitution creates a distinct electron-withdrawing inductive effect; para- or unsubstituted analogs exhibit different reduction potentials and adsorption profiles.
Adsorption behavior shifts
2-Chlorobenzenediazonium shows partial/poor adsorption leading to controlled thin films; methyl-substituted variants adsorb strongly, risking thicker, heterogeneous layers.
Coupling specificity diverges
Replacing with an alternative diazonium salt changes the azo coupling shade from yellow to red/orange; dyeing kinetics and fastness properties are not interchangeable.

2-Chlorobenzenediazonium: Electrochemical & Reactivity Evidence


Adsorption Behavior vs. 3-Methylbenzenediazonium

Linear sweep voltammetry at a glassy carbon electrode reveals distinct adsorption-controlled behavior for 2-chlorobenzenediazonium (2ClAD). The peak current ratio (IpC2/IpC1) for 2ClAD increases from 0.3 (log ratio = -0.52) at a scan rate of 10 mV/s to 2.4 (log ratio = 0.38) at 4000 mV/s, demonstrating that the second electron transfer product is more strongly adsorbed than the first [1]. This behavior contrasts with that of 3-methylbenzenediazonium (3MeAD), which exhibits three cathodic peaks (C0, C1, C2) due to strong adsorption of the diazonium salt itself, a feature absent in 2ClAD [1].

Adsorption Profile vs. 3MeAD
Head-to-head
IpC2/IpC1: 0.3 (10 mV/s) → 2.4 (4000 mV/s); 3MeAD shows three cathodic peaks (C0, C1, C2)
Supports thinner, more uniform electrografted organic layers
Glassy carbon electrode, aq. H₂SO₄, 4±1°C
Electrochemical grafting Cyclic voltammetry Diazonium salt reduction

Reduction Potential: Chloro vs. Other Substituents

The reduction potential (EpC2) of para-substituted benzenediazonium salts correlates linearly with the Hammett substituent constant (σp) with a positive slope (ρ = 0.63), indicating that electron-withdrawing groups facilitate reduction [1]. The reduction potential follows the order: 4-nitrobenzenediazonium (σp = 0.78) > 4-chlorobenzenediazonium (σp = 0.23) > 4-sulfonatobenzenediazonium (σp = 0.09) > 4-methylbenzenediazonium (σp = -0.17) > 4-hydroxybenzenediazonium (σp = -0.37) [1]. The chloro substituent thus confers an intermediate reduction potential—easier to reduce than methyl- or hydroxy-substituted analogs but harder than nitro-substituted analogs.

Reduction Potential Order
Class-level inference
4-Nitro > 4-Chloro > 4-SO₃⁻ > 4-Methyl > 4-Hydroxy (Hammett σp correlation, ρ=0.63)
Moderate reduction potential facilitates controlled electrografting
Derived from peak potential EpC2; class trend only
Electrochemical reduction Hammett correlation Substituent effects

Adsorption Classification of Chloro-Substituted Diazoniums

A systematic cyclic voltammetry study classified aryldiazonium salts based on their adsorption characteristics at a glassy carbon electrode. Diazonium salts bearing Cl, NO₂, OCH₃, SO₃H, H, and OH substituents exhibit poor adsorption, producing only two cathodic peaks (C1 and C2) in their voltammograms [1]. In contrast, methyl-substituted diazonium salts demonstrate strong adsorption, resulting in three cathodic peaks (C0, C1, C2) [1]. This fundamental difference in surface interaction dictates the nature of the electrografted organic layer.

Adsorption Classification
Class-level inference
Chloro-substituted diazoniums: poor adsorption (2 cathodic peaks); methyl-substituted: strong adsorption (3 peaks)
Poor adsorption enables thinner, more reproducible organic films
Cyclic voltammetry on glassy carbon, aq. H₂SO₄
Electrode modification Diazonium adsorption Cyclic voltammetry

Fast Yellow GC Base Coupling Performance

2-Chlorobenzenediazonium is industrially recognized as Fast Yellow GC Base (C.I. 37000), a key diazo component in azoic dye formulations for cotton and synthetic fibers . It exhibits strong coupling power and a medium coupling speed when reacted with naphthol AS derivatives . Specifically, coupling with Naphthol AS-G, AS-L3G, or AS-L4G yields pure yellow shades, while coupling with Naphthol AS produces orange hues . This defined coupling behavior and color generation profile differentiates it from other diazonium salt-based developers that produce different shades or require different coupling partners.

Fast Yellow GC Base Coupling
Data to verify
Strong coupling power; medium coupling speed; yields pure yellow with Naphthol AS-G, AS-L3G, AS-L4G; orange with Naphthol AS
Reported coupling profile critical for azoic yellow dye applications
Industrial dyeing context; independent verification recommended
Azo dye synthesis Cotton dyeing Coupling reactivity

2-Chlorobenzenediazonium Application Scenarios


Electrochemical Grafting of Thin Films on Carbon

Researchers seeking to functionalize glassy carbon, graphite, or carbon nanotube electrodes with uniform, sub-2 nm organic layers should prioritize 2-chlorobenzenediazonium over methyl- or hydroxy-substituted analogs. Its poor adsorption characteristics, as evidenced by two cathodic peaks in cyclic voltammetry [1], ensure that electrografting proceeds via a two-step reduction process that yields controlled film thicknesses (e.g., ~1.5 nm in protic ionic liquid systems [2]). Strongly adsorbing methyl-substituted diazonium salts are contraindicated in this scenario due to their tendency to form thicker, heterogeneous multilayers that compromise sensor sensitivity and reproducibility.

Aqueous Electrochemical Reduction at Moderate Potentials

When designing an electrochemical reduction process in aqueous media, the chloro substituent's moderate electron-withdrawing nature (σp = 0.23) positions the reduction potential of 2-chlorobenzenediazonium between that of highly electron-withdrawing nitro analogs and electron-donating methyl/hydroxy analogs [1]. This intermediate reduction potential allows the use of less extreme cathodic potentials than required for methyl-substituted diazonium salts, while avoiding the over-reactivity and potential side reactions associated with nitro-substituted diazonium salts. This property is particularly advantageous for applications involving sensitive co-adsorbates or pH-buffered aqueous electrolytes where potential windows are constrained.

Pure Yellow Azo Dye Synthesis

Textile dye manufacturers requiring a diazo component that reliably produces pure yellow shades with Naphthol AS-G, AS-L3G, or AS-L4G couplers should procure 2-chlorobenzenediazonium (Fast Yellow GC Base) . Its documented strong coupling power and medium coupling speed enable consistent dyeing performance on cotton, viscose, acetate, and polyamide fibers. Substitution with alternative diazonium salts would yield off-target colors (e.g., reds, oranges, or browns) and alter dyeing kinetics, resulting in unacceptable batch-to-batch variability and increased reprocessing costs.

Sandmeyer Precursor for Ortho-Chloro Aromatics

Synthetic chemists targeting ortho-chloro-substituted aromatic scaffolds—common in pharmaceutical intermediates and agrochemicals—should utilize 2-chlorobenzenediazonium as the diazonium intermediate. The ortho-chloro substituent is retained through the Sandmeyer reaction sequence (e.g., with CuCl to yield 1,2-dichlorobenzene) [3], enabling direct access to disubstituted benzene derivatives that are difficult to obtain via direct electrophilic aromatic substitution due to the ortho/para directing nature of the chloro group. Alternative diazonium salts lacking the ortho-chloro group would require additional synthetic steps to install this substitution pattern, reducing overall yield and increasing process complexity.

Application
Selection Property
Validation Focus
Electrochemical grafting of thin films
Poor adsorption-controlled electrografting profile
Film thickness uniformity and sensor reproducibility
Aqueous electrochemical reduction at moderate potentials
Intermediate reduction potential (moderate electron-withdrawing character)
Potential window compatibility and side-reaction control
Pure yellow azo dye synthesis
Fast Yellow GC coupling specificity and shade control
Color consistency and coupling kinetics in azoic dyeing
Sandmeyer precursor for ortho-chloro aromatics
Ortho-chloro retention in Sandmeyer reaction sequences
Regiochemical fidelity and synthetic step economy

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